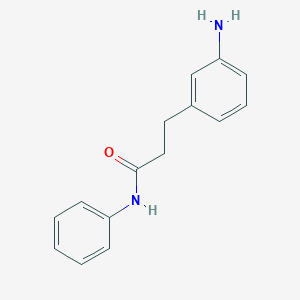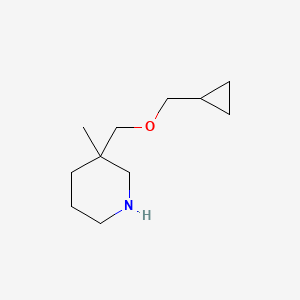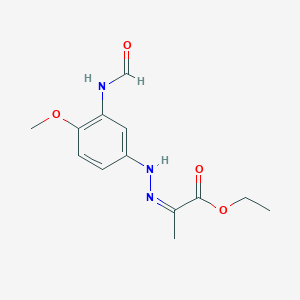
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is a glycosylated peptide with the molecular formula C37H60N8O15 . x (Cl H). This compound is a biochemical used in proteomics research and has applications in diagnosing diabetes by analyzing enzymic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves the coupling of the amino acids Valine, Histidine, Leucine, Threonine, Proline, and Glutamic acid with a fructose moiety. The reaction conditions typically include the use of protecting groups to prevent side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and scale of production .
Chemical Reactions Analysis
Types of Reactions
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the fructose moiety can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to amines.
Substitution: The amino acid residues can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies .
Scientific Research Applications
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of peptides.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in diagnostic assays for diabetes by analyzing enzymic activity.
Industry: Applied in the production of peptide-based drugs and biochemical reagents .
Mechanism of Action
The mechanism of action of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves its interaction with specific enzymes and receptors in the body. The fructose moiety allows for glycosylation, which can affect the stability and activity of the peptide. The peptide sequence interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Fructose Val-His-Leu-Thr-Pro-Glu: The free base form of the compound without the hydrochloride salt.
Other Glycosylated Peptides: Compounds with similar glycosylation patterns but different amino acid sequences
Uniqueness
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is unique due to its specific amino acid sequence and glycosylation with fructose. This combination provides distinct biochemical properties, making it valuable for specific research and diagnostic applications .
Properties
Molecular Formula |
C37H61ClN8O15 |
|---|---|
Molecular Weight |
893.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C37H60N8O15.ClH/c1-17(2)11-22(33(55)44-29(19(5)47)36(58)45-10-6-7-24(45)34(56)41-21(37(59)60)8-9-27(50)51)42-32(54)23(12-20-13-38-16-40-20)43-35(57)28(18(3)4)39-14-25(48)30(52)31(53)26(49)15-46;/h13,16-19,21-24,26,28-31,39,46-47,49,52-53H,6-12,14-15H2,1-5H3,(H,38,40)(H,41,56)(H,42,54)(H,43,57)(H,44,55)(H,50,51)(H,59,60);1H/t19-,21+,22+,23+,24+,26-,28+,29+,30-,31-;/m1./s1 |
InChI Key |
BOVYUQKBBPOICL-VZDRGVOUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NCC(=O)C(C(C(CO)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


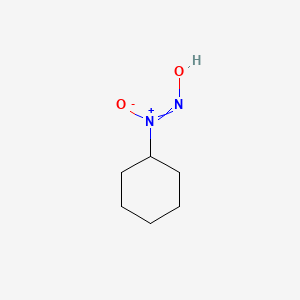
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)

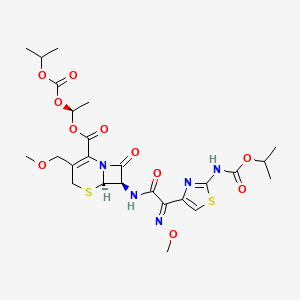
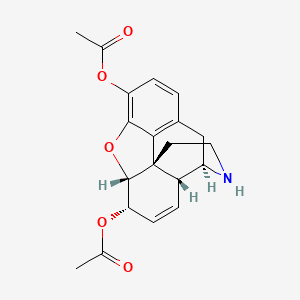
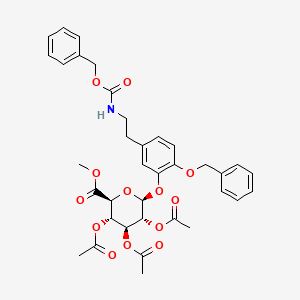

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

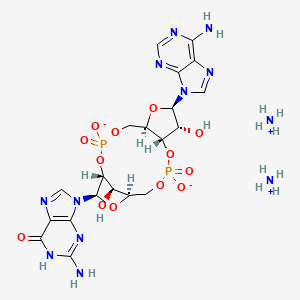
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
